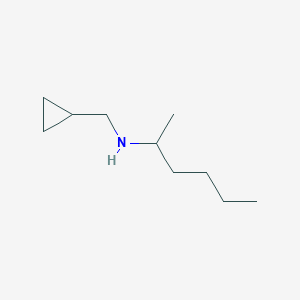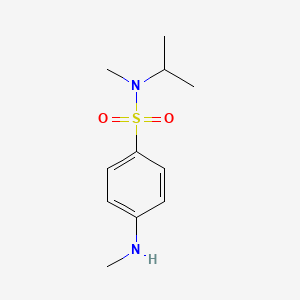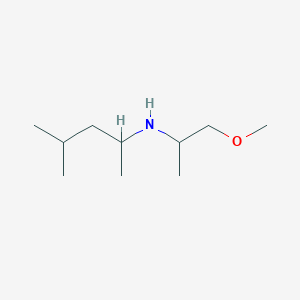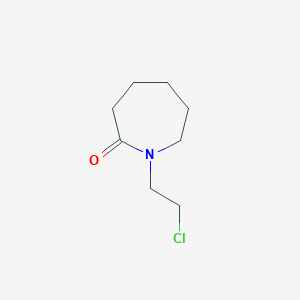
(Cyclopropylmethyl)(hexan-2-yl)amine
Overview
Description
Synthesis Analysis
The synthesis of amines, such as (Cyclopropylmethyl)(hexan-2-yl)amine, can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves SN2 reactions of alkyl halides with ammonia or other amines . Alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide (Gabriel synthesis) is another method used for the synthesis of amines .
Molecular Structure Analysis
The molecular structure of (Cyclopropylmethyl)(hexan-2-yl)amine can be deduced from its molecular formula, C10H21N. It consists of a cyclopropylmethyl group and a hexan-2-yl group attached to an amine (NH2) group.
Chemical Reactions Analysis
Amines, including (Cyclopropylmethyl)(hexan-2-yl)amine, are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions . Amines can also react with acid chlorides or acid anhydrides to form amides .
Physical And Chemical Properties Analysis
The physical and chemical properties of amines can vary. For instance, hexan-2-amine, a component of (Cyclopropylmethyl)(hexan-2-yl)amine, has a boiling point of 120.1±8.0 °C at 760 mmHg and a vapor pressure of 15.5±0.2 mmHg at 25°C .
Scientific Research Applications
Synthesis of Complex Compounds
One study demonstrates the synthesis of 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles via one-pot three-component reactions. These compounds were synthesized using substituted isatins, α-amino acids, and cyclopropenes, with the key step being an intramolecular [3 + 2]-cycloaddition reaction. The anticancer activity of some of these compounds against human leukemia K562 cell line was evaluated, highlighting their potential in medicinal chemistry (Filatov et al., 2017).
Catalytic Applications
Research on Group 10 metal aminopyridinato complexes demonstrates their synthesis and application in aryl-Cl activation and hydrosilane polymerization catalysis. These complexes, characterized by X-ray crystal structure analysis, exhibit a highly strained binding situation, making them efficient catalysts for Suzuki cross-coupling reactions and polymerization of MeH2SiSiH2Me toward soluble, linear poly(methylsilane) (Deeken et al., 2006).
Organic Chemistry and Medicinal Applications
In another study, an efficient synthesis method for cyclopropane-fused heterocycles was developed using bromoethylsulfonium salt. This method leverages the 3-azabicyclo[3.1.0]hexane structure, a motif common in natural products and pharmacologically active compounds. The strategy involves a tandem process initiated by conjugate addition to vinyl sulfonium salt, leading to a range of functionally diverse 3-azabicyclo[3.1.0]hexanes (Fritz et al., 2013).
Safety and Hazards
The safety data sheet for amines suggests that they are hazardous. They are flammable liquids and may be harmful if swallowed or in contact with skin . They can cause skin irritation, serious eye irritation, respiratory irritation, and drowsiness or dizziness . They are also suspected of damaging fertility and can cause damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
N-(cyclopropylmethyl)hexan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-3-4-5-9(2)11-8-10-6-7-10/h9-11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUMALUVIGDUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)NCC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclopropylmethyl)(hexan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4-bromophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1461493.png)



amine](/img/structure/B1461501.png)

![Methyl 2-[(butan-2-yl)amino]acetate](/img/structure/B1461504.png)

![N1-{thieno[2,3-d]pyrimidin-4-yl}propane-1,3-diamine](/img/structure/B1461509.png)

![6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1461511.png)
![4-[(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)(methyl)amino]butanoic acid](/img/structure/B1461513.png)
